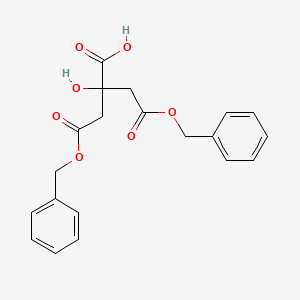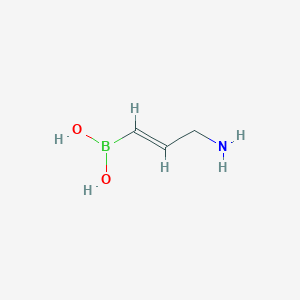
(E)-(3-Aminoprop-1-en-1-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-(3-Aminoprop-1-en-1-yl)boronic acid is an organoboron compound characterized by the presence of both an amino group and a boronic acid group attached to a propene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(3-Aminoprop-1-en-1-yl)boronic acid typically involves the use of boronic acid derivatives and appropriate amine precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of an aryl or vinyl boronic acid with an appropriate halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods: Industrial production of this compound may involve continuous flow setups for handling and performing organolithium chemistry on a multigram scale . This method allows for high throughput and efficient synthesis of the compound.
Análisis De Reacciones Químicas
Types of Reactions: (E)-(3-Aminoprop-1-en-1-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the propene backbone.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include boronic esters, amine derivatives, and substituted propene compounds.
Aplicaciones Científicas De Investigación
(E)-(3-Aminoprop-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of (E)-(3-Aminoprop-1-en-1-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and catalysis applications . The amino group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and specificity.
Comparación Con Compuestos Similares
- Phenylboronic acid
- Vinylboronic acid
- Aminomethylboronic acid
Comparison: (E)-(3-Aminoprop-1-en-1-yl)boronic acid is unique due to the presence of both an amino group and a boronic acid group on a propene backbone. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group. Additionally, the (E)-configuration of the compound provides specific stereochemical properties that can influence its reactivity and interactions with other molecules .
Propiedades
Fórmula molecular |
C3H8BNO2 |
|---|---|
Peso molecular |
100.91 g/mol |
Nombre IUPAC |
[(E)-3-aminoprop-1-enyl]boronic acid |
InChI |
InChI=1S/C3H8BNO2/c5-3-1-2-4(6)7/h1-2,6-7H,3,5H2/b2-1+ |
Clave InChI |
UYVMTOKKKKFXAS-OWOJBTEDSA-N |
SMILES isomérico |
B(/C=C/CN)(O)O |
SMILES canónico |
B(C=CCN)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Rac-tert-butyldimethyl{[(1r,4r)-4-(bromomethyl)cyclohexyl]oxy}silane, trans](/img/structure/B15296374.png)
![[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] (2Z)-2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B15296380.png)
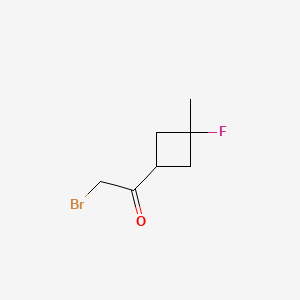

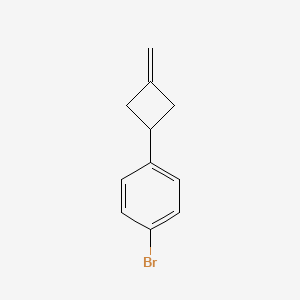
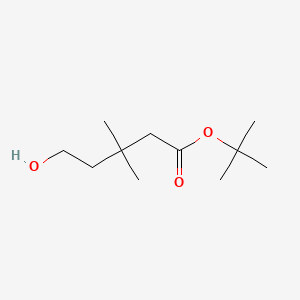
![3-[(3,4-Dichlorophenyl)methyl]oxetan-3-ol](/img/structure/B15296410.png)
![4-isobutyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15296418.png)
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;hydrochloride](/img/structure/B15296421.png)
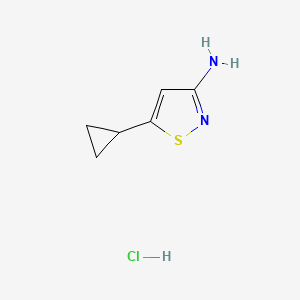
![4-(1,3-Benzodioxol-5-yl)-1-(2,4-dimethylphenyl)-1,4,6,7-tetrahydro-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B15296434.png)
![1-[3-(Chlorodifluoromethoxy)phenyl]methanamine hydrochloride](/img/structure/B15296435.png)
![rac-(3R,5R)-3-{[(tert-butoxy)carbonyl]amino}-5-(trifluoromethyl)oxolane-3-carboxylic acid](/img/structure/B15296446.png)
